molecular formula C7H16N2O B053961 N-((Morpholin-2-YL)methyl) ethanamine CAS No. 122894-64-8

N-((Morpholin-2-YL)methyl) ethanamine

Cat. No.: B053961
CAS No.: 122894-64-8
M. Wt: 144.21 g/mol
InChI Key: DLNHSNNDIIJVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((Morpholin-2-YL)methyl) ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((Morpholin-2-YL)methyl)ethanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

N-((Morpholin-2-YL)methyl)ethanamine is characterized by the presence of a morpholine ring, which contributes to its pharmacological properties. The molecular formula is C7H16N2OC_7H_{16}N_2O, and it exhibits significant solubility in aqueous environments due to the morpholine moiety.

The biological activity of N-((Morpholin-2-YL)methyl)ethanamine can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has shown promising results as an inhibitor of checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response. It exhibited over 400-fold selectivity for CHK1 over CHK2 in SW620 colon cancer cells, indicating its potential as a targeted cancer therapeutic .
  • Cell Cycle Arrest : In various studies, N-((Morpholin-2-YL)methyl)ethanamine has been associated with cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies. This was evidenced by its ability to inhibit tubulin polymerization and interfere with microtubule dynamics .
  • Anti-inflammatory Activity : The compound has also demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha. This suggests its utility in treating inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 ValueReference
CHK1 InhibitionSW620 Colon Cancer Cells< 10 nM
Tubulin PolymerizationCell Cycle ArrestLow micromolar range
Anti-inflammatoryTNF-alpha Release0.283 mM
Urease InhibitionEnzymatic Assay3.50–8.05 μM

Case Study 1: Cancer Therapeutics

In a study focused on the optimization of N-((Morpholin-2-YL)methyl)ethanamine derivatives, researchers found that modifications to the morpholine structure enhanced selectivity and potency against CHK1, leading to improved anticancer activity in vitro. These findings suggest that further structural optimization could yield more effective cancer therapeutics .

Case Study 2: Anti-inflammatory Potential

Another investigation assessed the compound's ability to inhibit TNF-alpha release in LPS-stimulated macrophages. Results indicated a significant reduction in TNF-alpha levels, supporting its role as a potential anti-inflammatory agent .

Properties

IUPAC Name

N-(morpholin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-2-8-5-7-6-9-3-4-10-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNHSNNDIIJVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438463
Record name N-[(Morpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-64-8
Record name N-[(Morpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.